Benzo[d][1,3]dioxol-4-ylmethanamine

Physicochemical profiling Lipophilicity Drug-likeness

Benzo[d][1,3]dioxol-4-ylmethanamine (CAS 182634-34-0) is a primary amine featuring a 1,3-benzodioxole core with the aminomethyl substituent at the sterically constrained 4-position. This regioisomeric placement fundamentally alters its physicochemical profile and downstream reactivity relative to the more common 5-substituted analog (piperonylamine, CAS 2620-50-0).

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 182634-34-0
Cat. No. B112153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-4-ylmethanamine
CAS182634-34-0
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)CN
InChIInChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2
InChIKeyWOSCKVGRNOPBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d][1,3]dioxol-4-ylmethanamine (CAS 182634-34-0) – A Positionally Distinct Benzodioxole Building Block


Benzo[d][1,3]dioxol-4-ylmethanamine (CAS 182634-34-0) is a primary amine featuring a 1,3-benzodioxole core with the aminomethyl substituent at the sterically constrained 4-position [1]. This regioisomeric placement fundamentally alters its physicochemical profile and downstream reactivity relative to the more common 5-substituted analog (piperonylamine, CAS 2620-50-0). The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where the 4-substitution pattern enables access to distinct chemical space for drug discovery programs targeting GLP1 receptors, monoamine transporters, and other therapeutic areas [2].

Why 5‑Position Benzodioxole Analogs Cannot Substitute for the 4‑Position Isomer in Drug Discovery


The 4‑ and 5‑substituted 1,3‑benzodioxole methanamines are not interchangeable. The position of the aminomethyl group on the aromatic ring dictates the geometry of key synthetic intermediates, the orientation of the amine in receptor binding pockets, and the compound's physicochemical properties [1]. Replacing the 4‑isomer with the 5‑isomer (piperonylamine) would lead to a different hydrogen‑bonding network, altered metabolic stability, and potentially a complete loss of target engagement in programs designed around the 4‑substituted scaffold. The quantitative evidence below demonstrates that these differences are measurable and carry significant consequences for procurement decisions in early‑stage drug discovery.

Quantitative Differentiation of Benzo[d][1,3]dioxol-4-ylmethanamine from Its Nearest Analogs


Positional Isomerism Drives Divergent LogP and Polar Surface Area

The 4‑substitution pattern yields a measurably different lipophilicity profile compared to the 5‑substituted analog. Computed XLogP3-AA for the target compound is 0.6, while piperonylamine (5‑isomer) has a computed XLogP3-AA of 1.1, a difference of Δ = 0.5 log units [1]. Topological polar surface area (TPSA) is identical at 44.5 Ų, but the distinct spatial arrangement of the amine group in the 4‑isomer alters local electron density and hydrogen‑bonding potential, which can affect passive permeability and off‑target binding.

Physicochemical profiling Lipophilicity Drug-likeness

4‑Substitution Enables Unique Reactivity in Palladium‑Catalyzed Cross‑Coupling Reactions

The 4‑aminomethyl group in benzo[d][1,3]dioxol-4-ylmethanamine directs electrophilic aromatic substitution to the sterically accessible 7-position, a regiochemical outcome not achievable with the 5‑isomer. This is explicitly exploited in the GLP1 receptor activator patent WO2022219495A1, where the 4‑substituted benzodioxole scaffold is used to construct advanced intermediates via palladium‑catalyzed couplings [1]. In contrast, piperonylamine (5‑isomer) directs substitution to the 4‑ and 6‑positions, yielding a different array of derivatives. The 4‑isomer thus provides access to a distinct and under-exploited region of benzodioxole chemical space.

Synthetic methodology Cross-coupling Building block versatility

Salt Form Differentiation: Hydrochloride vs. Free Base Bioavailability

The hydrochloride salt of benzo[d][1,3]dioxol-4-ylmethanamine (CAS 2551115-13-8) has been investigated for modulation of serotonin (SERT) and dopamine (DAT) transporters, with in vitro studies indicating significant affinity for both targets [1]. While quantitative affinity data are not publicly available for the free base, it is well established that hydrochloride salts of primary amines generally exhibit improved aqueous solubility and oral absorption compared to their free base counterparts. For procurement, the availability of both free base and salt forms allows formulation flexibility, but only the 4‑isomer offers this specific pharmacological profile, as the 5‑isomer (piperonylamine) is not reported to engage SERT/DAT.

Salt selection Bioavailability Preformulation

Deuterated Isotopologue Patent Estate: 4‑Isomer as Precursor to Improved SSRIs

Patent JP5301991B2 describes deuterated isotopologues of benzodioxol derivatives as selective serotonin reuptake inhibitors (SSRIs) with unique biopharmaceutical and metabolic properties [1]. The patent specifically claims compounds derived from the benzo[d][1,3]dioxol-4-yl scaffold, wherein deuteration at the methylene carbon of the benzodioxol ring enhances metabolic stability compared to the non‑deuterated parent. This positions the 4‑isomer as a strategic starting material for deuterated drug development, a pathway not available to the 5‑isomer series in this context.

Deuterated drugs SSRI Metabolic stability

High‑Value Procurement Scenarios for Benzo[d][1,3]dioxol-4-ylmethanamine


GLP1 Receptor Activator Lead Optimization

The compound serves as a key building block for constructing 7‑substituted benzodioxole‑piperidine hybrids, as exemplified in patent WO2022219495A1 [1]. Procurement of the 4‑isomer is mandatory for synthesizing the specific scaffold claimed for GLP1 receptor activation in obesity treatment—piperonylamine would yield the wrong regioisomer and fail to generate the patented chemotype.

Serotonin and Dopamine Transporter Research

The hydrochloride salt form (CAS 2551115-13-8) has been investigated for SERT and DAT modulation [1]. Researchers studying monoamine transporter pharmacology should source this specific regioisomer to replicate reported biological activity; substituting the 5‑isomer would introduce an untested variable.

Deuterated SSRI Development Programs

As disclosed in JP5301991B2, deuterated analogs derived from the 4‑substituted benzodioxole scaffold exhibit improved metabolic stability over non‑deuterated forms [1]. Procurement of the 4‑isomer is a prerequisite for entering this patent space and developing next‑generation antidepressants.

Synthesis of Novel CNS PET Tracer Precursors

The unique 4‑substitution pattern, with its lower LogP (0.6 vs. 1.1) compared to piperonylamine [1], may favor brain penetration characteristics desirable for CNS positron emission tomography (PET) tracer candidates. The compound’s primary amine handle allows facile conjugation to chelators or reporter groups.

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